2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Overview
Description
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring structure
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Triazole compounds are generally known for their selective action with curative, protective, and eradicant properties . They can disrupt membrane function, leading to changes in the target .
Biochemical Pathways
Triazole compounds are known to interfere with the biosynthesis of essential biomolecules in organisms, affecting various metabolic pathways .
Result of Action
Based on the general properties of triazole compounds, they can lead to disruption of essential biological processes in the target organisms .
Action Environment
Environmental conditions such as ph, temperature, and presence of other substances can potentially affect the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 1H-1,2,4-triazole with an appropriate amino acid derivative under specific reaction conditions. One common method is the nucleophilic substitution reaction, where the amino group of the amino acid attacks the triazole ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, this compound is studied for its potential biological activities. It may be used in assays to investigate its effects on various biological targets, such as enzymes or receptors.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be investigated for its use in treating diseases or conditions related to its biological activity.
Industry: In industry, this compound can be utilized in the development of new materials, coatings, or other industrial applications where its unique properties are advantageous.
Comparison with Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol
2-(1H-1,2,4-Triazol-3-yl)pyridine
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness: 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique in its structure and potential applications compared to similar compounds. Its specific arrangement of functional groups and the presence of both amino and triazole moieties contribute to its distinct properties and reactivity.
Properties
IUPAC Name |
2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058288 | |
Record name | Triazole alanine (as metabolite of triazole compounds) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86362-20-1, 114419-45-3 | |
Record name | 1H-1,2,4-Triazole-1-propanoic acid, alpha-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086362201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazole alanine (as metabolite of triazole compounds) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.